5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine
Overview
Description
5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications. The presence of chlorine and fluorine atoms in the compound enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of substituted o-phenylenediamines with appropriate reagents. One common method involves the reaction of 4-chloro-3-fluoroaniline with cyanogen bromide under basic conditions to form the desired benzimidazole derivative . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with varying biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or iodine in the presence of Lewis acids like aluminum chloride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1H-benzo[d]imidazol-2-amine
- 4-Fluoro-1H-benzo[d]imidazol-2-amine
- 5-Bromo-4-fluoro-1H-benzo[d]imidazol-2-amine
Uniqueness
5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its chemical reactivity and potential biological activity. This dual substitution pattern can lead to unique interactions with molecular targets, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-chloro-4-fluoro-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFN3/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVOLAMYAUBSDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=N2)N)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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